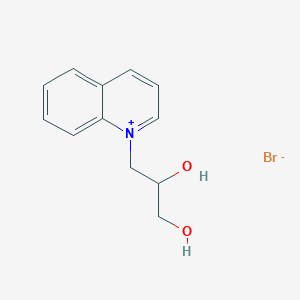![molecular formula C12H11N5S B12565117 5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile CAS No. 143469-45-8](/img/structure/B12565117.png)
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile is a chemical compound that belongs to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenol with 2,3-dichloropyrazine followed by the introduction of amino groups and a nitrile group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Diamino-3-[(4-chlorophenyl)sulfanyl]pyrazine-2-carbonitrile
- 5,6-Diamino-3-[(4-fluorophenyl)sulfanyl]pyrazine-2-carbonitrile
- 5,6-Diamino-3-[(4-bromophenyl)sulfanyl]pyrazine-2-carbonitrile
Uniqueness
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased selectivity or potency in medicinal chemistry.
Propriétés
Numéro CAS |
143469-45-8 |
|---|---|
Formule moléculaire |
C12H11N5S |
Poids moléculaire |
257.32 g/mol |
Nom IUPAC |
5,6-diamino-3-(4-methylphenyl)sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H11N5S/c1-7-2-4-8(5-3-7)18-12-9(6-13)16-10(14)11(15)17-12/h2-5H,1H3,(H2,14,16)(H2,15,17) |
Clé InChI |
QNTSFVNGMPMGBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(N=C(C(=N2)N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
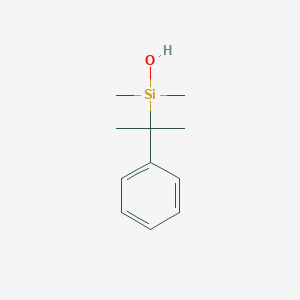
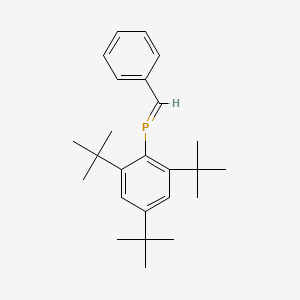
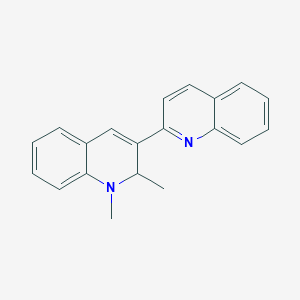
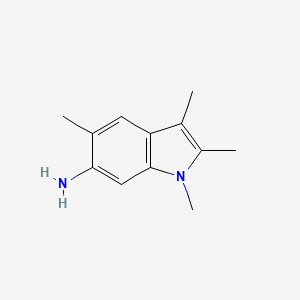

![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

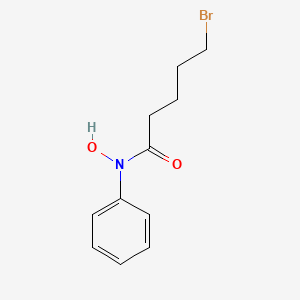

![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
